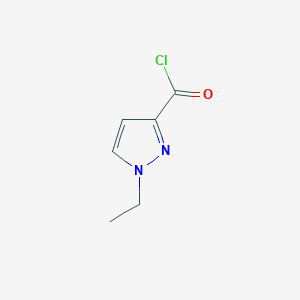

1-ethyl-1H-pyrazole-3-carbonyl chloride

Descripción

Significance of Pyrazole (B372694) Core Structures in Heterocyclic Chemistry Research

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to medicinal chemistry. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a particularly "privileged" scaffold. This means that the pyrazole core is a recurring structural motif found in a multitude of compounds exhibiting a wide array of pharmacological activities. sigmaaldrich.comasianpubs.org

The utility of the pyrazole ring stems from its unique chemical properties. It is a stable aromatic system, and its nitrogen atoms can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov Consequently, pyrazole derivatives have been successfully developed into a range of therapeutic agents, including anti-inflammatory drugs, anticancer agents, and treatments for neurological disorders. nih.govnih.gov Furthermore, the pyrazole structure is a key component in many agrochemicals, such as fungicides and insecticides. lookchem.com The ability to substitute various functional groups at different positions on the pyrazole ring allows chemists to fine-tune the biological and physical properties of the resulting molecules, making it a versatile template in drug discovery and crop protection research. lookchem.com

Role of Acyl Chlorides as Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds derived from carboxylic acids. They are characterized by the functional group -COCl. The presence of the electronegative chlorine and oxygen atoms makes the carbonyl carbon highly electrophilic and thus extremely reactive towards nucleophiles. dergipark.org.tr This high reactivity makes acyl chlorides exceptional synthetic intermediates. dergipark.org.tr

They are readily converted into a wide range of other carboxylic acid derivatives, a feature that is extensively exploited in organic synthesis. For instance, acyl chlorides react with:

Alcohols to form esters

Amines to form amides

Water to revert to carboxylic acids

Carboxylates to form acid anhydrides

The standard method for preparing an acyl chloride is by treating the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.tr This conversion transforms the relatively unreactive hydroxyl group of the carboxylic acid into a good leaving group (the chloride ion), thereby activating the molecule for subsequent reactions. dergipark.org.tr

Overview of Research Trajectories for 1-Ethyl-1H-Pyrazole-3-Carbonyl Chloride

The research trajectory for this compound is primarily as a specialized building block for the synthesis of more elaborate molecules, particularly in the pharmaceutical and agrochemical sectors. While specific, publicly documented applications of this exact isomer are less prevalent than for its close relatives like 1-ethyl-1H-pyrazole-5-carbonyl chloride, its utility can be inferred from its structure and the well-established chemistry of its constituent parts.

The synthesis of this compound would typically proceed from its parent carboxylic acid, 1-ethyl-1H-pyrazole-3-carboxylic acid. This precursor is synthesized through methods such as the cyclocondensation of a 1,3-dicarbonyl compound with ethylhydrazine (B1196685) or through multi-step sequences involving cycloaddition reactions. nih.govmdpi.com Once the carboxylic acid is obtained, it can be converted to the target acyl chloride by treatment with a standard chlorinating agent like thionyl chloride. dergipark.org.tr

As a reactive intermediate, this compound serves as a precursor for introducing the "1-ethyl-1H-pyrazol-3-yl carbonyl" moiety into a target molecule. Research efforts utilizing this compound are directed towards creating libraries of novel pyrazole-containing compounds, such as pyrazole-3-carboxamides and pyrazole-3-esters. These new molecules are then typically screened for potential biological activity. Given the widespread use of substituted pyrazole carboxamides in modern fungicides and insecticides, a significant research trajectory for this compound is in the discovery of new crop protection agents. lookchem.com Similarly, its role as a precursor to novel amides and esters makes it a valuable tool in medicinal chemistry for the development of new drug candidates. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-9-4-3-5(8-9)6(7)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKHTRVOULRKCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006471-16-4 | |

| Record name | 1-Ethylpyrazole-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Ethyl 1h Pyrazole 3 Carbonyl Chloride

Established Synthetic Pathways to 1-Ethyl-1H-pyrazole-3-carboxylic Acid Precursors

The construction of the core pyrazole (B372694) structure is fundamental to the synthesis. Two principal strategies are employed: building the ring system through cyclocondensation or modifying an existing pyrazole scaffold.

Cyclocondensation Approaches

Cyclocondensation is a classic and widely used method for pyrazole synthesis, involving the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.orgresearchgate.net The Knorr pyrazole synthesis is a cornerstone of this approach. beilstein-journals.org To obtain the desired 3-carboxy functional group, the 1,3-dicarbonyl substrate must contain a precursor to this group, such as an ester.

A common route involves the condensation of ethylhydrazine (B1196685) with a derivative of ethyl oxalacetate (B90230) or a similar β-ketoester. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the pyrazole ring. The ester group at the 3-position can then be hydrolyzed to the carboxylic acid.

| Reactant 1 | Reactant 2 | Key Step | Product | Ref. |

| Ethylhydrazine | Diethyl 2-formyl-3-oxosuccinate | Cyclocondensation/Dehydration | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | nih.gov |

| Hydrazine | 1,3-Diketone | Knorr Synthesis | Substituted Pyrazole | beilstein-journals.org |

| Hydrazine | β-ketoester | Cyclization | Pyrazole-carboxylic acid derivative | beilstein-journals.org |

This method's versatility allows for the synthesis of a wide range of substituted pyrazoles by varying the components of the 1,3-dicarbonyl compound and the hydrazine. researchgate.net

Functionalization of Existing Pyrazole Scaffolds

An alternative strategy begins with a pre-formed 1-ethyl-1H-pyrazole ring, which is then functionalized at the C3 position. This approach often involves organometallic intermediates. A common method is the deprotonation of 1-ethyl-1H-pyrazole at the C3 position using a strong base, such as n-butyllithium, to form a lithiated intermediate. This highly reactive species can then be quenched with carbon dioxide (in the form of dry ice) to introduce a carboxylate group, which upon acidic workup yields 1-ethyl-1H-pyrazole-3-carboxylic acid.

Selective functionalization techniques, including halogen-metal exchange followed by electrophilic trapping, have also been developed for related heterocyclic systems and can be adapted for this purpose. researchgate.net These methods provide a direct route to the desired carboxylic acid from a simple pyrazole starting material.

Conversion of Carboxylic Acids to 1-Ethyl-1H-pyrazole-3-carbonyl chloride

The final step in the sequence is the conversion of the carboxylic acid group to the more reactive acyl chloride. This transformation is crucial for subsequent reactions, such as amide or ester formation.

Reagents and Conditions for Acyl Chloride Formation (e.g., Thionyl Chloride)

Thionyl chloride (SOCl₂) is the most common and efficient reagent for converting carboxylic acids to acyl chlorides. chemguide.co.uklibretexts.org The reaction involves treating 1-ethyl-1H-pyrazole-3-carboxylic acid with an excess of thionyl chloride, often in an inert solvent like toluene (B28343) or dichloromethane, and typically under reflux conditions. researchgate.net A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction. youtube.com

The primary advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride product. chemguide.co.ukyoutube.com

Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

The general procedure involves the careful addition of thionyl chloride to the carboxylic acid, followed by heating the mixture until the evolution of gases ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude this compound, which can be purified further if necessary, often by distillation.

Alternative Chlorinating Agents

While thionyl chloride is widely used, other reagents can also effect the conversion of carboxylic acids to acyl chlorides. chemguide.co.uk These alternatives may be chosen based on substrate compatibility, reaction conditions, or to avoid specific byproducts.

| Chlorinating Agent | Formula | Byproducts | Key Features | Ref. |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Milder conditions, often used with a DMF catalyst. | youtube.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Highly reactive, solid reagent; reaction can be vigorous. | chemguide.co.uk |

| Phosphorus Trichloride (B1173362) | PCl₃ | H₃PO₃ | Less vigorous than PCl₅. | chemguide.co.uk |

Oxalyl chloride is a milder alternative that is often effective at lower temperatures. Phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) are also effective but produce non-gaseous byproducts (phosphorus oxychloride and phosphorous acid, respectively), which requires separation from the product, typically by fractional distillation. chemguide.co.uk

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, safety, and environmental friendliness. For the synthesis of this compound and its precursors, several advanced techniques are being explored.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of time and resource efficiency. rsc.org For instance, a one-pot method for pyrazole synthesis from arenes and carboxylic acids has been developed, which could be adapted for this specific target. rsc.org

Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and improve yields for cyclocondensation reactions leading to pyrazole formation. researchgate.net Furthermore, the use of solid-supported reagents or flow chemistry can lead to safer, more scalable, and automated production processes, minimizing handling of hazardous reagents like thionyl chloride.

Optimization of reaction conditions, such as solvent, temperature, and catalyst choice, continues to be an area of active research to maximize yield and purity while minimizing waste and energy consumption.

Solvent Selection and Reaction Homogeneity Enhancement

The choice of solvent is critical in the synthesis of pyrazole derivatives as it directly influences reaction rates, yields, and the homogeneity of the reaction mixture. A solvent's primary role is to dissolve reactants, facilitating molecular interactions necessary for the chemical transformation. In pyrazole synthesis, various solvents are employed, with the selection depending on the solubility of the specific reactants and intermediates.

For instance, solvents like ethanol (B145695) and acetonitrile (B52724) are commonly used. rsc.org The miscibility of these polar aprotic and protic solvents with a range of reactants helps to create a single-phase (homogeneous) reaction environment. This is crucial for ensuring consistent reaction kinetics and maximizing the contact between reacting species. In some advanced applications, ionic liquids have been utilized as a "green" alternative, offering good solubility for starting materials and contributing to moderate to excellent product yields. rsc.org

The selection is often tailored to the specific step of the synthesis. For example, in multi-step continuous flow processes for creating fluorinated pyrazoles, the solvent for the initial fluorination stage might be acetonitrile, which is effective for dicarbonyl systems. mdpi.com A subsequent cyclization step involving a hydrazine derivative might use ethanol or water, chosen for the hydrazine's solubility and its miscibility with the initial solvent stream. mdpi.com This strategic selection ensures that homogeneity is maintained throughout the telescoped process.

Table 1: Solvent Effects in Pyrazole Synthesis

Solvent Type Examples Key Function in Pyrazole Synthesis Impact on Reaction Protic Solvents Ethanol, Water Dissolves polar reactants like hydrazine derivatives. mdpi.com Facilitates homogeneous cyclization reactions. Polar Aprotic Solvents Acetonitrile Effective for dissolving dicarbonyl systems and other organic precursors. mdpi.com Promotes efficient mixing and reaction in initial synthesis stages. Ionic Liquids e.g., [HDBU][OAc] Serves as a recyclable, "green" solvent alternative. rsc.org Can lead to excellent yields under specific temperature conditions. rsc.org

Catalytic Additives and Phase-Transfer Catalysis in Pyrazole Synthesis

Catalytic additives, particularly phase-transfer catalysts (PTCs), play a significant role in overcoming challenges related to reactant immiscibility in pyrazole synthesis. Phase-transfer catalysis is a powerful technique for reactions where reactants are located in different phases, such as a solid-liquid or liquid-liquid system. The PTC facilitates the transport of a reactant from one phase to another where the reaction occurs, thereby accelerating the reaction rate under mild conditions.

This methodology is particularly useful for alkylation steps in the synthesis of N-substituted pyrazoles. Typical phase-transfer catalysts include quaternary ammonium (B1175870) salts (like Benzyltriethylammonium chloride), phosphonium (B103445) compounds, and crown ethers. These catalysts function by pairing with an anion from an aqueous or solid phase and transporting it into an organic phase where it can react with the organic substrate. This avoids the need for expensive, high-polarity solvents like DMSO or DMF.

In the context of pyrazole synthesis, PTCs enable alkylation reactions to proceed efficiently in biphasic systems, often consisting of an organic solvent and an aqueous solution of a base like sodium hydroxide. This approach enhances reaction yields, reduces cycle times, and can eliminate the need for hazardous reagents, making it an industrially viable and cost-effective method.

Table 2: Common Phase-Transfer Catalysts in Heterocyclic Synthesis

Catalyst Type Specific Example Mechanism of Action Application in Pyrazole Synthesis Quaternary Ammonium Salts Benzyltriethylammonium chloride (BTEAC) Transports anions (e.g., hydroxide, pyrazolide) from aqueous/solid phase to organic phase. Facilitates N-alkylation of the pyrazole ring. Quaternary Phosphonium Salts Tetra-n-butylphosphonium bromide Similar to ammonium salts, often used in solid-liquid PTC systems. Used in condensation and alkylation reactions. Crown Ethers 18-Crown-6 Complexes with cations (e.g., K+) to "drag" the associated anion into the organic phase. Can be used for reactions involving alkali metal salts.

Temperature Control and Reaction Rate Optimization

Temperature is a pivotal parameter in the synthesis of pyrazoles, acting as a key trigger for specific reaction pathways and influencing both reaction rate and product selectivity. Precise temperature control is essential for optimizing yields and preventing the formation of unwanted byproducts. Research has demonstrated that simply tuning the reaction temperature can allow for the divergent synthesis of different pyrazole derivatives from common starting materials. rsc.org

For instance, in certain electrophilic cyclization reactions for pyrazole synthesis, the reaction temperature is the critical factor that initiates the transformation. rsc.org Control experiments have shown that at room temperature, a reaction may not proceed, whereas elevating the temperature to a specific point (e.g., 95 °C) triggers the desired cyclization, leading to the product in high yields. rsc.org This thermodynamic control allows for a practical and efficient synthesis under otherwise mild, catalyst-free conditions. rsc.org

Optimizing the temperature profile of a reaction is therefore a primary strategy for maximizing the output of the desired product. This involves identifying the optimal temperature range where the rate of the desired reaction is maximized while rates of competing side reactions are minimized.

Table 3: Effect of Temperature on Pyrazole Synthesis Yield

Reactant System Temperature Solvent Result Reference α,β-alkynic hydrazones Room Temperature Ionic Liquid No product formation observed. rsc.org α,β-alkynic hydrazones 95 °C Ionic Liquid Product obtained in 85% yield. rsc.org α,β-alkynic hydrazones 95 °C Ethanol Product obtained in 65% yield. rsc.org

Industrial-Scale Synthetic Considerations and Process Monitoring

The transition from laboratory-scale synthesis to industrial production of this compound requires robust and scalable technologies. Modern pharmaceutical and chemical manufacturing increasingly relies on continuous processing and advanced analytical tools to ensure safety, consistency, and efficiency.

Continuous Flow Reactor Applications for Exothermic Reactions

Many reactions involved in the synthesis of heterocyclic compounds like pyrazoles are exothermic, posing significant safety risks and control challenges in large-scale batch reactors. Continuous flow chemistry offers a superior solution by performing reactions in small-volume, high-surface-area reactors (e.g., microreactors or pipe-like reactors). mdpi.comrsc.org

The primary advantage of continuous flow systems is their excellent heat transfer capability. mdpi.com The high surface-area-to-volume ratio allows for rapid and efficient removal of heat, preventing thermal runaways and allowing for precise temperature control. This enables the use of reaction conditions that would be unsafe in a batch process. Furthermore, flow chemistry minimizes the volume of hazardous intermediates present in the reactor at any given time, significantly enhancing process safety. mdpi.comnih.gov This methodology has been successfully applied to the multi-step synthesis of various pyrazole derivatives, demonstrating its utility for scaling up production safely and efficiently. mdpi.comrsc.org

In-line Spectroscopic Monitoring for Real-time Process Control

To ensure consistent product quality and process stability in industrial manufacturing, Process Analytical Technology (PAT) is implemented. mt.comlongdom.org PAT involves the use of in-line or online analytical tools to monitor Critical Process Parameters (CPPs) in real-time. mt.comlongdom.org For the continuous synthesis of compounds like this compound, in-line spectroscopic monitoring is a key component of this strategy. rsc.org

Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) can be integrated directly into a continuous flow setup. rsc.orgcmro.incam.ac.uk For example, an in-line FTIR spectrometer can monitor the progress of a reaction by tracking the disappearance of a reactant's characteristic peak (e.g., a carbonyl stretch) or the appearance of a product's peak in real-time. rsc.org This data allows for immediate adjustments to process parameters like temperature, flow rate, or reagent concentration to maintain optimal conditions and ensure the reaction proceeds to completion. goflow.at This real-time feedback and control loop is crucial for rapid process optimization, reducing waste, and ensuring the final product meets all quality specifications. rsc.orgnih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Ethanol |

| Acetonitrile |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Dimethylformamide (DMF) |

| Benzyltriethylammonium chloride |

| Tetra-n-butylphosphonium bromide |

| Sodium hydroxide |

Detailed Research on the Reactivity of this compound Not Available in Published Literature

Following a comprehensive search of scientific and patent databases, specific experimental data detailing the reactivity profiles and derivatization of the chemical compound This compound is not available in the public domain. The requested article, structured around its nucleophilic acyl substitution reactions to form carboxamides, carboxylates, and carbothioates, cannot be generated with scientific accuracy as there are no detailed research findings for this specific molecule.

While the general chemical behavior of acyl chlorides suggests that this compound would likely undergo reactions with various nucleophiles, providing specific examples, reaction conditions, or data tables would require extrapolation from differently substituted pyrazole analogues. Such an approach would be speculative and would not adhere to the strict focus on the specified compound.

The outline requested is as follows:

Reactivity Profiles and Derivatization Strategies of 1 Ethyl 1h Pyrazole 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Formation of 1-Ethyl-1H-Pyrazole-3-Carbothioates (Thioesters)

Searches for the specific reactions of 1-ethyl-1H-pyrazole-3-carbonyl chloride (CAS No. 1006471-16-4) did not yield any dedicated studies or procedural examples for its conversion into amides, esters, or thioesters. The existing literature focuses on the synthesis and reactions of other pyrazole (B372694) derivatives, which are not directly applicable for a scientifically rigorous report on this particular compound. Therefore, the creation of data tables and a detailed discussion of its reactivity as requested is not possible at this time.

Reactions with Nitrogen-Containing Nucleophiles

This compound is a highly reactive acyl chloride. The presence of the electron-withdrawing carbonyl chloride group at the C-3 position of the pyrazole ring makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is central to its use as a building block in the synthesis of more complex molecules, particularly through reactions with nitrogen-based nucleophiles.

The reaction of this compound with hydrazine (B178648) and its derivatives, such as substituted hydrazines and carbazates, is a straightforward and efficient method for the synthesis of corresponding pyrazole-3-carbohydrazides and related structures. This acylation reaction typically proceeds rapidly under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.

When treated with hydrazine hydrate, this compound readily forms 1-ethyl-1H-pyrazole-3-carbohydrazide. This derivative serves as a crucial intermediate in medicinal and materials chemistry. nih.govrasayanjournal.co.in The resulting hydrazide is a versatile synthon, containing both nucleophilic nitrogen atoms and a carbonyl group, which can be used for further chemical modifications. For instance, these hydrazides can be condensed with ketones or aldehydes to form hydrazones or cyclized to generate various heterocyclic systems. rasayanjournal.co.in

Similarly, reactions with substituted hydrazines (e.g., phenylhydrazine) yield N'-substituted hydrazides. Carbazates, such as ethyl carbazate, react to form N-acyl-N'-carboethoxy hydrazine derivatives. These transformations highlight the utility of the parent carbonyl chloride as a scaffold for introducing the 1-ethyl-pyrazole moiety into diverse chemical structures.

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Hydrazine Hydrate | Pyridine (B92270), Dichloromethane (DCM), 0 °C to rt | 1-Ethyl-1H-pyrazole-3-carbohydrazide |

| Phenylhydrazine | Triethylamine (TEA), Tetrahydrofuran (THF), 0 °C | N'-(1-Ethyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine |

| Ethyl Carbazate | TEA, DCM, rt | Ethyl 2-(1-ethyl-1H-pyrazole-3-carbonyl)hydrazine-1-carboxylate |

The derivatives obtained from the reaction of this compound with nitrogen nucleophiles are excellent precursors for the synthesis of fused heterocyclic systems. chim.it These fused pyrazoles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest due to their diverse biological activities and applications in materials science. chim.itchem-soc.si

A common strategy involves the cyclocondensation of an intermediate derived from the initial acylation. For example, the 1-ethyl-1H-pyrazole-3-carbohydrazide, synthesized as described in section 3.2.1, can be reacted with 1,3-dielectrophiles. Treatment of the hydrazide with a β-diketone like acetylacetone in the presence of an acid catalyst leads to the formation of a new, fused pyrazole ring, resulting in a pyrazolyl-pyrazole structure. bibliomed.org Similarly, reaction with β-ketoesters such as ethyl acetoacetate can yield pyrazolones fused to the parent pyrazole ring. bibliomed.org

These cyclization reactions significantly expand the structural diversity achievable from this compound, providing access to complex, polycyclic aromatic systems that would be difficult to synthesize through other routes. chim.itnih.gov

| Precursor | Cyclizing Agent | Conditions | Fused Heterocycle Product |

|---|---|---|---|

| 1-Ethyl-1H-pyrazole-3-carbohydrazide | Acetylacetone | Ethanol (B145695), Acetic Acid (cat.), Reflux | 1-Ethyl-3-(3,5-dimethyl-1H-pyrazol-1-ylcarbonyl)-1H-pyrazole |

| 1-Ethyl-1H-pyrazole-3-carbohydrazide | Ethyl Acetoacetate | Ethanol, Reflux | 1-Ethyl-3-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-ylcarbonyl)-1H-pyrazole |

| 1-Ethyl-1H-pyrazole-3-carbohydrazide | Carbon Disulfide | Potassium Hydroxide, Ethanol, Reflux | 5-(1-Ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2(3H)-thione |

Carbon-Carbon Bond Forming Reactions

Beyond reactions with nitrogen nucleophiles, this compound is a valuable reagent for forming new carbon-carbon bonds, enabling the attachment of the pyrazole core to a variety of carbon-based frameworks.

Acyl chlorides are highly reactive towards organometallic reagents such as Grignard (R-MgX) and organolithium (R-Li) reagents. The reaction of this compound with one equivalent of a Grignard reagent at low temperatures typically yields the corresponding ketone. beilstein-journals.org For example, treatment with methylmagnesium bromide would produce 1-(1-ethyl-1H-pyrazol-3-yl)ethan-1-one. Careful control of stoichiometry and temperature is crucial to prevent a second addition of the organometallic reagent to the newly formed ketone, which would result in a tertiary alcohol.

This reaction provides a direct route to pyrazolyl ketones, which are versatile intermediates for further synthetic manipulations. The pyrazole ring is generally stable to these organometallic reagents, allowing for selective reaction at the carbonyl chloride group. arkat-usa.org

| Organometallic Reagent | Stoichiometry | Conditions | Product |

|---|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 1.0 eq. | THF, -78 °C | 1-(1-Ethyl-1H-pyrazol-3-yl)ethan-1-one |

| Phenylmagnesium Bromide (PhMgBr) | 1.0 eq. | THF, -78 °C | (1-Ethyl-1H-pyrazol-3-yl)(phenyl)methanone |

| Methylmagnesium Bromide (CH₃MgBr) | >2.0 eq. | THF, 0 °C to rt | 2-(1-Ethyl-1H-pyrazol-3-yl)propan-2-ol |

This compound can act as an acylating agent in Friedel-Crafts reactions to introduce the 1-ethyl-pyrazole-3-carbonyl group onto an aromatic ring. organic-chemistry.org This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). organic-chemistry.orgresearchgate.net The reaction involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring (e.g., benzene, toluene (B28343), or anisole).

The choice of Lewis acid can be important, as strong catalysts like AlCl₃ can sometimes coordinate with the nitrogen atoms of the pyrazole ring, potentially deactivating the substrate or leading to side reactions. researchgate.net Milder catalysts like TiCl₄ or SnCl₄ may be preferred for acylations involving heterocyclic acyl chlorides. researchgate.net The product of this reaction is an aryl pyrazolyl ketone, linking the pyrazole heterocycle to an aromatic system via a carbonyl bridge. This is a powerful method for synthesizing molecules that combine the properties of both heterocyclic and aromatic moieties. nih.gov

| Aromatic Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| Benzene | AlCl₃ | CS₂, 0 °C to rt | (1-Ethyl-1H-pyrazol-3-yl)(phenyl)methanone |

| Toluene | FeCl₃ | DCM, Reflux | (1-Ethyl-1H-pyrazol-3-yl)(p-tolyl)methanone (major isomer) |

| Anisole | SnCl₄ | DCM, 0 °C | (1-Ethyl-1H-pyrazol-3-yl)(4-methoxyphenyl)methanone |

Reductive and Oxidative Transformations of the Carbonyl Chloride Group

The carbonyl chloride functional group is at a high oxidation state and is primarily susceptible to reduction. Direct oxidation of the carbonyl chloride itself is not a common transformation.

Reduction of this compound can lead to either the corresponding aldehyde or primary alcohol, depending on the reducing agent and reaction conditions. A full reduction to the primary alcohol, (1-ethyl-1H-pyrazol-3-yl)methanol, can be readily achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

The partial reduction to the aldehyde, 1-ethyl-1H-pyrazole-3-carbaldehyde, is more challenging due to the high reactivity of the acyl chloride and the propensity for over-reduction. This transformation can be accomplished using specialized, less reactive hydride reagents such as lithium tri-tert-butoxyaluminum hydride or through catalytic hydrogenation under specific conditions, such as the Rosenmund reduction (H₂, Pd/BaSO₄, quinoline-sulfur). The resulting pyrazole-3-carbaldehyde is a valuable intermediate for synthesizing various derivatives through reactions like Wittig olefination or further condensation reactions. rasayanjournal.co.in

| Reducing Agent | Conditions | Product | Transformation Type |

|---|---|---|---|

| LiAlH₄ | THF, 0 °C | (1-Ethyl-1H-pyrazol-3-yl)methanol | Full Reduction (to Alcohol) |

| NaBH₄ | Dioxane/H₂O, rt | (1-Ethyl-1H-pyrazol-3-yl)methanol | Full Reduction (to Alcohol) |

| LiAl(O-t-Bu)₃H | THF, -78 °C | 1-Ethyl-1H-pyrazole-3-carbaldehyde | Partial Reduction (to Aldehyde) |

| H₂/Pd-BaSO₄ (Rosenmund) | Toluene, Quinoline-S, 80 °C | 1-Ethyl-1H-pyrazole-3-carbaldehyde | Partial Reduction (to Aldehyde) |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-(1-Ethyl-1H-pyrazol-3-yl)ethan-1-one |

| (1-Ethyl-1H-pyrazol-3-yl)(4-methoxyphenyl)methanone |

| (1-Ethyl-1H-pyrazol-3-yl)(p-tolyl)methanone |

| (1-Ethyl-1H-pyrazol-3-yl)(phenyl)methanone |

| (1-Ethyl-1H-pyrazol-3-yl)methanol |

| 1-Ethyl-1H-pyrazole-3-carbaldehyde |

| 1-Ethyl-1H-pyrazole-3-carbohydrazide |

| This compound |

| 1-Ethyl-3-(3,5-dimethyl-1H-pyrazol-1-ylcarbonyl)-1H-pyrazole |

| 1-Ethyl-3-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-ylcarbonyl)-1H-pyrazole |

| 2-(1-Ethyl-1H-pyrazol-3-yl)propan-2-ol |

| 5-(1-Ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2(3H)-thione |

| N'-(1-Ethyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine |

| Acetylacetone |

| Aluminum chloride |

| Anisole |

| Benzene |

| Carbon Disulfide |

| Ethyl Acetoacetate |

| Ethyl Carbazate |

| Ethyl 2-(1-ethyl-1H-pyrazole-3-carbonyl)hydrazine-1-carboxylate |

| Ferric chloride |

| Hydrazine Hydrate |

| Lithium aluminum hydride |

| Lithium tri-tert-butoxyaluminum hydride |

| Methylmagnesium bromide |

| Phenylhydrazine |

| Phenylmagnesium bromide |

| Potassium Hydroxide |

| Pyridine |

| Sodium borohydride |

| Tin(IV) chloride |

| Titanium(IV) chloride |

| Toluene |

| Triethylamine |

Advanced Applications in Synthetic Organic Chemistry

1-Ethyl-1H-Pyrazole-3-Carbonyl Chloride as a Versatile Building Block

The utility of this compound as a foundational unit in organic synthesis stems from the pyrazole (B372694) core's prevalence in pharmacologically active compounds and the acid chloride's capacity for straightforward reactions. nih.govjetir.org This combination allows for the efficient assembly of intricate molecular frameworks, particularly fused heterocyclic systems.

The synthesis of fused pyrazole systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, often relies on pyrazole-based precursors. chim.it These polyheterocyclic structures are of significant interest due to their diverse biological activities. chim.itresearchgate.net The typical synthetic strategies involve the cyclocondensation of aminopyrazole derivatives with 1,3-bielectrophilic compounds. chim.it

This compound, by virtue of its reactive carbonyl group, is a prime candidate for constructing such systems. For instance, it can be converted into various pyrazole derivatives that subsequently react to form fused rings. The reaction of a 5-aminopyrazole with α,β-unsaturated ketones or 1,3-dicarbonyl compounds is a common method for forming the pyridine (B92270) ring in pyrazolo[3,4-b]pyridines. nih.gov Similarly, pyrazolo[1,5-a]pyrimidines are frequently synthesized via the cyclocondensation of 5-aminopyrazoles with appropriate reagents. researchgate.netnih.govias.ac.inresearchgate.net The acid chloride functional group on this compound provides a direct handle to synthesize the necessary amide or ketone intermediates required for these cyclization reactions.

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrazole Precursors

| Fused System | Common Precursors | Synthetic Strategy |

|---|---|---|

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles, 1,3-Dicarbonyl compounds, α,β-Unsaturated ketones | Annulation of a pyridine ring onto a pyrazole core. nih.govasianpubs.org |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles, β-Enaminones, β-Dicarbonyl compounds | Cyclocondensation reaction to form a fused pyrimidine (B1678525) ring. researchgate.netnih.govresearchgate.net |

| Pyrazolo[3,4-d]pyrimidines | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Multi-step synthesis involving cyclization with urea (B33335) or other reagents. fluorine1.runih.gov |

The regioselectivity of reactions involving the pyrazole ring is a critical aspect of its chemistry. In this compound, the substituents at positions 1 and 3 pre-define the molecule's reactivity. The N-ethyl group at the N1 position and the carbonyl chloride at the C3 position leave the C4 and C5 positions as potential sites for further functionalization.

The synthesis of substituted pyrazoles often struggles with poor regioselectivity, yielding mixtures of isomers. nih.govacs.org However, starting with a pre-formed, specifically substituted pyrazole like this compound bypasses this issue. Subsequent reactions can be directed to the remaining open positions (C4 and C5). The electronic nature of the existing substituents influences the reactivity of these positions toward electrophilic or nucleophilic attack. For example, the C4 position is often susceptible to electrophilic substitution. This inherent directing effect allows for the regioselective introduction of new functional groups, a crucial step in creating complex target molecules with precise atomic arrangements. nih.gov

Development of Novel Synthetic Routes to Diversely Substituted Pyrazoles

This compound is an ideal starting point for creating a library of diversely substituted pyrazoles. The high reactivity of the acid chloride group allows for its conversion into a wide array of other functional groups through reactions with various nucleophiles. nih.govresearchgate.net This versatility is fundamental to developing novel synthetic pathways.

For instance, reaction with:

Amines yields amides.

Alcohols produces esters.

Organometallic reagents can lead to ketones.

Reducing agents can form the corresponding alcohol or aldehyde.

Each of these transformations introduces a new functional group at the C3 position, effectively creating a new, diversely substituted pyrazole. This approach is highly modular, allowing chemists to systematically alter the C3 substituent to explore structure-activity relationships or to build more complex molecules. The development of such routes is essential for medicinal chemistry and materials science, where fine-tuning of molecular properties is key. nih.gov

Table 2: Potential Transformations of this compound

| Nucleophile | Resulting Functional Group at C3 | Product Class |

|---|---|---|

| R-NH₂ (Amine) | -C(O)NHR | Pyrazole-3-carboxamide |

| R-OH (Alcohol) | -C(O)OR | Pyrazole-3-carboxylate |

| H₂O (Water) | -C(O)OH | Pyrazole-3-carboxylic acid |

Catalysis and Reagent Design Utilizing this compound Derivatives

While direct applications of this compound in catalysis are not extensively documented, its derivatives hold significant potential. Pyrazole-containing molecules are widely used as ligands in coordination chemistry and catalysis due to the ability of their nitrogen atoms to coordinate with metal centers. scholaris.ca

By chemically modifying the carbonyl chloride group of this compound, new and complex ligands can be designed. For example, converting the acid chloride to an amide or ester bearing additional coordinating sites (like another heterocyclic ring or a phosphine (B1218219) group) could yield novel multidentate ligands. These custom-designed ligands could then be used to create catalysts with enhanced activity, selectivity, or stability for a variety of organic transformations. jetir.orgbiointerfaceresearch.com The development of such specialized reagents and catalysts is a continuing goal in synthetic chemistry, aiming for more efficient and environmentally friendly chemical processes.

Contributions to Medicinal Chemistry Research and Molecular Design

Design and Synthesis of Pyrazole-Based Scaffolds for Bioactive Molecules

The pyrazole (B372694) scaffold is a cornerstone in the design of bioactive molecules, and reagents like 1-ethyl-1H-pyrazole-3-carbonyl chloride are instrumental in its utilization. researchgate.net The synthesis of pyrazole derivatives is a significant area of focus due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov

This compound is a valuable intermediate in organic synthesis for the development of potential pharmaceutical agents. pharmaffiliates.compharmaffiliates.comchembk.com As a pyrazole-3-carboxylic acid chloride, it readily reacts with various nucleophiles, such as amines, to form stable amide bonds. researchgate.netdergipark.org.tr This reactivity is fundamental for incorporating the 1-ethyl-pyrazole moiety into larger, more complex molecules. The pyrazole nucleus itself is a key component in numerous approved drugs, highlighting its importance in pharmaceutical development. nih.gov Researchers utilize such precursors to synthesize series of novel compounds that are then screened for various biological activities. ijtsrd.comnih.gov The process often starts with a core structure, like the pyrazole ring, which is systematically functionalized to create derivatives with potentially enhanced therapeutic properties. nih.govekb.eg

Table 1: Examples of Bioactive Scaffolds Synthesized from Pyrazole Precursors

| Precursor Type | Resulting Scaffold/Derivative | Target/Application |

| Pyrazole-carboxylic acid | Pyrazole-carboxamide derivatives | Factor XIa Inhibitors |

| Pyrazole-3-carbonyl chloride | Pyrazole-fused curcumin (B1669340) analogues | Anticancer Agents |

| 1-Ethyl-1H-pyrazolo[3,4-b]pyridine | BRD9 Binders | Epigenetic Targets |

| 4-Cyano-1,5-diphenylpyrazole carboxylate | Pyrazole-oxadiazole hybrids | Antitumor Agents |

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a prominent approach in drug design to develop agents with dual or enhanced activity. Pyrazole precursors are frequently used to create such hybrid compounds. For instance, new series of pyrazole derivatives have been synthesized by hybridizing them with other five-membered heterocyclic moieties like thiazoles, thiazolidinones, and 1,3,4-thiadiazoles. nih.gov These hybrid compounds were evaluated for dual antimalarial and antileishmanial activities, with some derivatives showing significantly higher potency than existing drugs like chloroquine. nih.gov Another study involved the synthesis of a library of pyrazole-based analogues of lamellarin O, which were evaluated for their in vitro cytotoxicity against human colorectal cancer cell lines. researchgate.net The creation of pyrazole-phthalazine hybrids has also been explored for developing potent α-glucosidase inhibitors for diabetes management. nih.gov

Structure-Activity Relationship (SAR) Studies via Systematic Derivatization

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. They involve the systematic modification of a molecule's structure to understand how chemical changes affect its biological activity. The reactivity of this compound makes it an ideal starting point for such studies, allowing for the introduction of a wide variety of substituents.

Rational drug design relies on understanding the interaction between a drug molecule and its biological target. Pyrazole-containing compounds are often designed to fit into the binding sites of specific enzymes or receptors. researchgate.netfrontiersin.org For example, a virtual screening approach led to the identification of a compound featuring a 1-ethyl-1H-pyrazolo[3,4-b]pyridine motif as a binder for bromodomain-containing protein 9 (BRD9), an important epigenetic target. nih.gov This initial hit was then systematically modified to explore the chemical space of the BRD9 binding site, leading to the synthesis of derivatives with improved binding affinity in the low-micromolar range. nih.gov Similarly, pyrazole-based heterocycles have been synthesized and evaluated in vitro for their cytotoxic properties against estrogen-dependent tumors, with SAR analysis guiding the design of more potent compounds. nih.gov These studies demonstrate the synthesis of rationally designed molecules intended for in vitro assays to establish their potential as therapeutic agents. researchgate.net

Table 2: SAR Insights from Pyrazole Derivatives

| Target | Scaffold | Key Structural Modification | Impact on Activity |

| Meprin α/β | 3,5-Diphenylpyrazole | Introduction of acidic carboxyphenyl moieties | Increased activity against meprin β. nih.gov |

| Estrogen-dependent tumors | 4-Cyano-1,5-diphenylpyrazole | Attachment of a 5-mercapto-1,3,4-oxadiazole ring | Highest cytotoxic activity observed. nih.gov |

| BRD9 | 1-Ethyl-1H-pyrazolo[3,4-b]pyridine | Tailored modifications at C-4 and C-6 positions | Identification of new ligands with IC50 values in the low-micromolar range. nih.gov |

| α-glucosidase | Pyrazole-phthalazine hybrid | Addition of a methoxyphenyl group | Resulted in the most potent inhibitor, 53-fold more potent than the standard. nih.gov |

Role in the Synthesis of Compound Libraries for Drug Discovery Initiatives

The generation of compound libraries is a key strategy in high-throughput screening (HTS) to identify novel hit compounds. Precursors like this compound are essential for the efficient synthesis of diverse sets of related molecules. By reacting the carbonyl chloride with a variety of amines, alcohols, or other nucleophiles, a large library of pyrazole derivatives can be rapidly assembled. This approach was utilized in the synthesis of a library of pyrazole-based analogues of naturally occurring marine alkaloids, which were then screened for anticancer activity. researchgate.net The synthesis of a "series" of compounds for biological evaluation, as seen in numerous studies, is a foundational practice in creating focused libraries to explore SAR or identify new therapeutic leads. nih.govnih.govacs.orgrsc.org The unstable nature of some pyrazole acid chlorides necessitates their immediate use in subsequent reactions to build these libraries. dergipark.org.tr

Spectroscopic and Computational Characterization of 1 Ethyl 1h Pyrazole 3 Carbonyl Chloride and Its Derivatives

Advanced Spectroscopic Analyses for Structural Elucidation

Spectroscopic techniques are indispensable tools for confirming the identity and purity of newly synthesized compounds. For 1-ethyl-1H-pyrazole-3-carbonyl chloride and its derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray diffraction provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from data on analogous compounds such as ethyl 1H-pyrazole-3-carboxylates and other substituted pyrazoles.

¹H NMR: The proton NMR spectrum of a compound like this compound would exhibit characteristic signals for the ethyl group and the pyrazole (B372694) ring protons.

Ethyl Group: A triplet signal for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons are expected, arising from the coupling between them.

Pyrazole Ring: The two protons on the pyrazole ring would appear as distinct signals, likely doublets, due to coupling with each other. Their precise chemical shifts would be influenced by the electronic effects of the N-ethyl and the carbonyl chloride groups. For instance, in related ethyl 5-phenyl-1H-pyrazole-3-carboxylate, the pyrazole proton (Pz-H) appears as a singlet at 6.99 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbonyl carbon. The carbonyl chloride carbon is typically found significantly downfield. In similar pyrazole structures, pyrazole ring carbons resonate in the range of approximately 105 to 150 ppm. rsc.org

A representative table of expected ¹H and ¹³C NMR chemical shifts, based on analogous pyrazole structures, is presented below.

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Pyrazole C3-H | - | 140-150 |

| Pyrazole C4-H | 6.8 - 7.2 | 105-115 |

| Pyrazole C5-H | 7.5 - 8.0 | 130-140 |

| N-CH₂-CH₃ | Quartet, 4.1 - 4.5 | 40-50 |

| N-CH₂-CH₃ | Triplet, 1.3 - 1.6 | 13-16 |

| C=O | - | 160-170 |

Note: The data in this table is estimated based on spectral data from related pyrazole derivatives and general NMR principles.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching of the acid chloride group. This peak is typically observed in the range of 1770-1815 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the ethyl group and the pyrazole ring, C=N and C=C stretching vibrations within the pyrazole ring, and C-N stretching vibrations. For comparison, the IR spectrum of ethyl 5-phenyl-1H-pyrazole-3-carboxylate shows a strong carbonyl stretch at 1726 cm⁻¹. rsc.org The higher frequency of the carbonyl absorption in the acid chloride is due to the electron-withdrawing nature of the chlorine atom.

Expected IR Absorption Bands for this compound:

~3100-3000 cm⁻¹: C-H stretching (aromatic/heteroaromatic)

~2980-2850 cm⁻¹: C-H stretching (aliphatic - ethyl group)

~1770-1815 cm⁻¹: C=O stretching (acid chloride)

~1500-1600 cm⁻¹: C=C and C=N stretching (pyrazole ring)

~1200-1300 cm⁻¹: C-N stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₆H₇ClN₂O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (158.58 g/mol ). Due to the presence of chlorine, there would also be an isotopic peak [M+2]⁺ at approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

The fragmentation of the molecular ion would likely proceed through the loss of stable neutral molecules or radicals. Key fragmentation pathways could include:

Loss of a chlorine radical (Cl•) to give a fragment at [M-35]⁺.

Loss of carbon monoxide (CO) to give a fragment at [M-28]⁺.

Cleavage of the ethyl group, leading to the loss of an ethene molecule (C₂H₄) via rearrangement, or an ethyl radical (•C₂H₅).

The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for this compound has not been reported in the reviewed literature, studies on other pyrazole derivatives reveal common structural features. spast.orgresearchgate.net Pyrazole rings are typically planar. spast.org In the solid state, molecules often pack in arrangements stabilized by weak intermolecular interactions such as C-H···O or C-H···N hydrogen bonds, and in some cases, π-π stacking interactions between the pyrazole rings of adjacent molecules. researchgate.net For this compound, one would expect a planar pyrazole ring with the ethyl and carbonyl chloride groups attached. The conformation of these substituents would be influenced by steric and electronic factors to minimize energy in the crystal lattice.

Quantum Chemical Calculations and Theoretical Studies

Computational chemistry, particularly quantum chemical calculations, offers deep insights into the molecular and electronic properties of compounds, complementing experimental data.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and properties of molecules. researchgate.netnih.govnih.govmdpi.com For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. These calculated geometries can be compared with experimental data from X-ray diffraction for validation.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl carbon would be a significant electrophilic site, while the oxygen and nitrogen atoms would be nucleophilic centers.

Predict Spectroscopic Properties: DFT can be used to calculate theoretical vibrational frequencies (IR) and NMR chemical shifts, which can then be compared with experimental spectra to aid in assignments. researchgate.net

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

Theoretical studies on pyrazole derivatives provide significant insights into their chemical reactivity and electronic properties through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For pyrazole-related compounds, the HOMO is often localized over the pyrazole ring and adjacent electron-donating groups, while the LUMO tends to be distributed over electron-withdrawing moieties. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. nih.gov

In derivatives of pyrazole-3-carboxamide, the HOMO is frequently observed to be delocalized across both the pyrazole and adjacent phenyl rings, while the LUMO is often concentrated on other parts of the molecule, such as a naphthyl moiety, indicating the sites susceptible to nucleophilic attack. jcsp.org.pk For this compound, the ethyl group at the N1 position and the carbonyl chloride group at the C3 position significantly influence the electronic distribution. The electron-withdrawing nature of the carbonyl chloride group is expected to lower the energy of the LUMO, concentrating it around the carbonyl carbon and the pyrazole ring. The ethyl group, being a weak electron-donating group, would slightly raise the energy of the HOMO. This distribution suggests that the carbonyl carbon is a primary site for nucleophilic attack.

The HOMO-LUMO energy gap for various pyrazole derivatives has been calculated using Density Functional Theory (DFT). For instance, certain pyrazole-carboxamides exhibit energy gaps around 4.23 eV. jcsp.org.pk Another study on pyrazole derivatives reported HOMO-LUMO gaps of approximately 5.1 to 5.2 eV. nih.gov It is anticipated that this compound would possess a HOMO-LUMO gap in a similar range, indicative of a moderately reactive species.

| Compound Family | Typical HOMO (eV) | Typical LUMO (eV) | Typical ΔE (eV) |

| Pyrazole-carboxamides jcsp.org.pk | -5.44 to -5.67 | -1.13 to -1.79 | ~4.23 |

| Substituted Pyrazoles nih.gov | -6.10 to -6.40 | -0.94 to -1.27 | ~5.1-5.2 |

Molecular Electrostatic Potential (MEP) Mapping is a valuable computational tool to visualize the charge distribution and predict the reactive sites for electrophilic and nucleophilic attacks. aip.orgresearchgate.net The MEP map displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor regions, prone to nucleophilic attack). researchgate.net

For pyrazole derivatives, the MEP maps generally show a negative potential around the nitrogen atoms of the pyrazole ring due to the presence of lone pairs of electrons, making them potential sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms attached to the ring and substituent groups typically exhibit a positive potential. nih.gov

In the case of this compound, the MEP map is expected to show a significant region of positive electrostatic potential around the carbonyl carbon of the acyl chloride group. This is due to the strong electron-withdrawing effect of both the oxygen and chlorine atoms, making this carbon highly electrophilic and the most probable site for an attack by a nucleophile. The area around the pyrazole's N2 atom would likely exhibit a negative potential, making it a potential site for protonation or other electrophilic interactions. researchgate.net The ethyl group's hydrogens will show a moderately positive potential.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions can then be compared with experimental data for validation of the computational model and structural confirmation. bohrium.comjocpr.com

Vibrational Spectroscopy (IR): Theoretical calculations of vibrational frequencies for pyrazole derivatives generally show good agreement with experimental FT-IR spectra after applying a scaling factor to account for anharmonicity and other systematic errors in the calculations. nih.gov For this compound, the most characteristic vibrational mode would be the C=O stretching of the carbonyl chloride group, which is expected to appear at a high wavenumber, typically in the range of 1750-1800 cm⁻¹, due to the electron-withdrawing nature of the adjacent chlorine atom. Other notable vibrations would include the C=N and C=C stretching modes of the pyrazole ring, typically found in the 1400-1600 cm⁻¹ region, and the C-H stretching vibrations of the ethyl group and the pyrazole ring, usually appearing around 2900-3100 cm⁻¹.

To validate these predictions, one can compare them with experimental data for similar compounds. For example, the experimental IR spectrum of ethyl 5-methyl-1H-pyrazole-3-carboxylate shows a strong C=O stretch, although at a lower frequency than expected for an acyl chloride due to it being an ester. nist.gov

| Functional Group | Predicted Wavenumber Range (cm⁻¹) | Experimental Wavenumber (cm⁻¹) for Ethyl 5-methyl-1H-pyrazole-3-carboxylate nist.gov |

| C=O Stretch (Acyl Chloride) | 1750 - 1800 | ~1720 (Ester C=O) |

| C=N/C=C Stretch (Ring) | 1400 - 1600 | Multiple bands in this region |

| C-H Stretch (Aliphatic/Aromatic) | 2900 - 3100 | Multiple bands in this region |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts for pyrazole derivatives have also proven to be reliable. jocpr.com For this compound, the ¹H NMR spectrum is expected to show a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl group. The protons on the pyrazole ring would appear as distinct signals in the aromatic region. The ¹³C NMR spectrum would show a characteristic downfield signal for the carbonyl carbon, likely in the range of 160-170 ppm. The carbons of the pyrazole ring would resonate at specific shifts influenced by the substituents.

Experimental data for ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate shows the ethyl group's methylene quartet and methyl triplet at expected chemical shifts, providing a basis for comparison. uomphysics.net

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) for a related Pyrazole Ester uomphysics.net |

| -CH₂- (Ethyl) | ~4.0 - 4.5 | ~4.2 (Quartet) |

| -CH₃ (Ethyl) | ~1.2 - 1.5 | ~1.1 (Triplet) |

| Pyrazole Ring Protons | ~7.0 - 8.5 | Varies with substitution |

| C=O (Carbonyl) | ~160 - 170 | ~164 |

| Pyrazole Ring Carbons | ~110 - 150 | Varies with substitution |

Conformational Analysis and Molecular Stability Investigations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For this compound, the primary focus of conformational analysis would be the rotation around the single bonds, specifically the C3-C(O)Cl bond and the N1-CH₂CH₃ bond.

Rotation around the bond connecting the pyrazole ring to the carbonyl chloride group can lead to different conformers. The planarity of the system is a key factor in its stability. Computational studies on similar pyrazole derivatives have shown that conformers where the substituent group is coplanar with the pyrazole ring are often the most stable due to favorable electronic delocalization. However, steric hindrance between the carbonyl group and the adjacent ring atoms can lead to a non-planar ground state conformation.

Theoretical Examination of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction is its interaction with nucleophiles at the highly electrophilic carbonyl carbon. eurekaselect.comresearchgate.net Theoretical studies can map out the entire reaction pathway for such nucleophilic acyl substitution reactions.

A typical reaction, for instance, with an amine, would proceed through a tetrahedral intermediate. nih.gov Computational modeling can be used to:

Locate the transition state structure: This is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

Calculate the activation energy: The energy difference between the reactants and the transition state determines how fast the reaction will proceed.

Characterize the intermediate: The structure and stability of the tetrahedral intermediate can be investigated.

Model the role of the solvent: The effect of different solvents on the reaction pathway and energetics can be simulated.

Furthermore, theoretical studies can explore other potential reaction pathways, such as cycloaddition reactions involving the pyrazole ring or reactions involving other functional groups under different conditions. organic-chemistry.org For example, the synthesis of pyrazole derivatives often involves the reaction of 1,3-dicarbonyl compounds with hydrazines, and the mechanism of this ring formation has been a subject of theoretical interest. researchgate.net By understanding the energetics of different potential pathways, it is possible to predict the most likely products and optimize reaction conditions.

Future Research Directions and Emerging Opportunities

Novel Synthetic Methodologies and Sustainable Synthesis Approaches

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet there is a continuous drive towards greener and more efficient methods. researchgate.net Traditional syntheses, such as the Knorr pyrazole synthesis, often involve multiple steps and the use of hazardous reagents. beilstein-journals.orgnih.gov Future research will likely focus on the application of modern synthetic strategies to produce 1-ethyl-1H-pyrazole-3-carbonyl chloride and its precursors.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions offer a pot, atom, and step economy (PASE) approach to construct the pyrazole core in a single step from simple starting materials. beilstein-journals.orgnih.gov MCRs minimize waste and reduce reaction times, aligning with the principles of green chemistry. nih.govias.ac.in

Ultrasound and Microwave-Assisted Synthesis: The use of non-conventional energy sources like ultrasound and microwave irradiation can significantly accelerate reaction rates, improve yields, and reduce energy consumption. nih.govscilit.commdpi.com Applying these techniques to the cyclocondensation step for forming the pyrazole ring is a promising sustainable alternative.

Green Solvents: Shifting from traditional volatile organic solvents to greener alternatives like water or ionic liquids can drastically reduce the environmental impact of the synthesis. researchgate.netias.ac.in Research into aqueous-phase synthesis of the pyrazole precursor is a key direction.

Catalysis: The development of novel, cost-effective, and environmentally benign catalysts, such as ammonium (B1175870) chloride, can improve the efficiency of pyrazole synthesis. researchgate.net

| Synthetic Approach | Description | Potential Advantages | References |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the pyrazole ring structure. | High efficiency, atom economy, reduced waste, simplified procedures. | beilstein-journals.orgnih.govias.ac.in |

| Ultrasound-Assisted Synthesis | Utilizing high-frequency sound waves to accelerate the cyclocondensation reaction. | Significantly reduced reaction times, improved yields, energy efficiency. | nih.govscilit.com |

| Green Solvent Systems | Employing environmentally friendly solvents such as water for the synthesis. | Reduced toxicity, non-flammable, abundant, and cost-effective. | researchgate.net |

| Vilsmeier-Haack Reaction | A method for formylation and subsequent cyclization that can be adapted for pyrazole synthesis. | Provides a route to functionalized pyrazoles that can be converted to the target compound. | rasayanjournal.co.inacs.org |

Chemo- and Regioselective Transformations of the Carbonyl Chloride Moiety

The carbonyl chloride group is a highly reactive electrophile, making this compound a valuable intermediate for synthesizing a wide array of derivatives. cymitquimica.com The primary reaction of this moiety is nucleophilic acyl substitution. Future research will focus on exploring the full scope of its reactivity, particularly in chemo- and regioselective transformations.

Chemoselectivity: The key challenge and opportunity lie in performing reactions at the carbonyl chloride group without affecting the pyrazole ring. The pyrazole ring itself can be susceptible to certain electrophilic and nucleophilic attacks, although it is generally aromatic and stable. chim.it Research will aim to define reaction conditions that allow for selective functionalization of the C3-position via the carbonyl chloride linker.

Reaction with Diverse Nucleophiles: While reactions with common nucleophiles like amines and alcohols to form amides and esters are known, there is scope to explore reactions with a broader range of nucleophiles. researchgate.netresearchgate.neteurekaselect.com This includes soft nucleophiles like thiols and organometallic reagents, which could lead to novel thioesters and ketones, respectively.

Regioselectivity: In cases where derivatives of this compound contain other reactive sites, directing the reaction specifically to the carbonyl chloride is crucial. For instance, if a hydroxyl or amino group were present elsewhere on a more complex pyrazole scaffold, selective acylation at the desired position would be a key synthetic challenge. The development of selective reaction conditions and protecting group strategies will be an important area of study. nih.gov

| Nucleophile | Resulting Functional Group | Potential Application of Product |

|---|---|---|

| Primary/Secondary Amines (R₂NH) | Amide | Pharmaceuticals, agrochemicals, building blocks |

| Alcohols (ROH) | Ester | Fine chemicals, polymer functionalization |

| Thiols (RSH) | Thioester | Bioconjugation, peptide synthesis surrogates |

| Organometallic Reagents (e.g., Grignards) | Ketone | Advanced synthetic intermediates |

Exploration of this compound in Material Science or Polymer Chemistry

The unique electronic and coordination properties of the pyrazole ring make it an attractive moiety for incorporation into advanced materials and polymers. mdpi.com this compound serves as an ideal building block for this purpose, as its reactive handle allows it to be covalently attached to polymer backbones or used as a monomer in polymerization reactions.

Emerging opportunities in this area include:

Functionalization of Polymers: The compound can be reacted with polymers containing nucleophilic groups (e.g., polyvinyl alcohol, polyethyleneimine) to graft pyrazole units onto the polymer chain. This could impart new properties such as enhanced thermal stability, metal-ion coordination capabilities for creating catalysts or sensors, or specific photophysical characteristics. mdpi.com

Development of Novel Monomers: By reacting this compound with molecules containing both a nucleophile (like a hydroxyl group) and a polymerizable group (like a vinyl group), novel monomers can be synthesized. Subsequent polymerization would lead to polymers with a high density of pyrazole functionality, suitable for applications in optics, electronics, or separation technologies.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring are excellent ligands for metal ions. While the carbonyl chloride itself is not typically used directly in MOF synthesis, it can be used to create more complex pyrazole-containing ligands (e.g., pyrazole-amides or -esters with additional coordinating sites) that can then be used to construct novel MOFs with tailored porosity and functionality for gas storage or catalysis.

Integration with High-Throughput Synthesis and Screening Platforms

The fields of drug discovery and materials science increasingly rely on high-throughput methods to accelerate the identification of promising new compounds. This compound is exceptionally well-suited as a building block for these platforms.

Combinatorial Chemistry: The high reactivity of the acyl chloride allows for its use in parallel synthesis. researchgate.net By reacting it with large libraries of commercially available amines, alcohols, or other nucleophiles in microtiter plates, vast libraries of novel pyrazole derivatives can be generated rapidly and efficiently.

High-Throughput Screening (HTS): These newly synthesized libraries can be directly subjected to HTS to identify compounds with desired biological activities (e.g., enzyme inhibition, antimicrobial effects) or material properties. chemmethod.comnih.govtandfonline.com The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, making such libraries particularly valuable for drug discovery campaigns. nih.govchemmethod.com The combination of high-throughput synthesis using this compound and subsequent HTS provides a powerful engine for discovering new leads. ejbps.com

Advanced Computational Modeling for Predictive Reactivity and Property Design

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work, saving time and resources. For this compound and its derivatives, computational modeling represents a significant area for future exploration.

Predictive Reactivity: Quantum mechanics methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. researchgate.net This allows for the prediction of its reactivity with various nucleophiles, elucidation of reaction mechanisms, and understanding of chemo- and regioselectivity. Such models can help in designing optimal reaction conditions before heading to the lab.

Quantitative Structure-Activity Relationship (QSAR): For drug discovery applications, 2D- and 3D-QSAR models can be developed for a series of derivatives. researchgate.net These statistical models correlate structural features of the molecules with their biological activity, enabling the design of new, more potent compounds by predicting their activity in silico.

Molecular Docking and Dynamics: To understand how pyrazole derivatives interact with specific biological targets like enzymes or receptors, molecular docking simulations can be performed. nih.govmdpi.com These simulations predict the binding mode and affinity of a molecule within the active site of a protein, providing crucial insights for structure-based drug design. This predictive power allows researchers to prioritize the synthesis of compounds that are most likely to be active. nih.gov

| Computational Method | Application Area | Predicted Properties | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Reactivity and Spectroscopy | Reaction pathways, transition states, electronic properties, vibrational spectra. | researchgate.net |

| QSAR | Drug and Materials Design | Biological activity (e.g., pIC50), correlation of structure with properties. | researchgate.net |

| Molecular Docking | Structure-Based Drug Design | Binding modes, interaction energies with biological targets (e.g., enzymes). | nih.govmdpi.com |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1-ethyl-1H-pyrazole-3-carbonyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use a fume hood to minimize inhalation risks .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

- Waste Disposal : Segregate waste and transfer to licensed chemical disposal companies to prevent environmental contamination .

Q. What are the recommended synthetic routes for preparing this compound?

- Methodological Answer :

- Base-Catalyzed Reactions : Use nucleophilic substitution with a phenol derivative in the presence of K₂CO₃ to form the pyrazole core, followed by acyl chloride formation via thionyl chloride (SOCl₂) .

- Purification : Employ silica gel chromatography (petroleum ether/acetone mixtures) to isolate the product .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H-NMR to verify substitution patterns (e.g., ethyl group at N1, carbonyl at C3) and LC-MS for molecular ion confirmation .

- Crystallography : Single-crystal X-ray diffraction can resolve bond lengths (e.g., C=O at ~1.21 Å) and intramolecular interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce side-product formation during synthesis?

- Methodological Answer :

- Temperature Control : Maintain temperatures below 80°C to avoid decomposition into nitrogen oxides or hydrogen chloride .

- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) to improve regioselectivity in pyrazole functionalization .

- Solvent Selection : Use aprotic solvents like DMF to stabilize intermediates and minimize hydrolysis of the acyl chloride group .

Q. What strategies address discrepancies in reported hazards for pyrazole-carbonyl derivatives?

- Methodological Answer :

- Data Reconciliation : Cross-reference SDS entries (e.g., H303 vs. "non-hazardous" classifications) by testing acute toxicity in vitro (e.g., LD50 assays) .

- Stability Studies : Monitor decomposition under varying pH/temperature to identify conditions triggering hazardous byproducts (e.g., CO, HCl) .

Q. How do electronic effects influence the reactivity of the pyrazole ring in cross-coupling reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to map electron density at reactive sites (e.g., C4 for electrophilic substitution) .